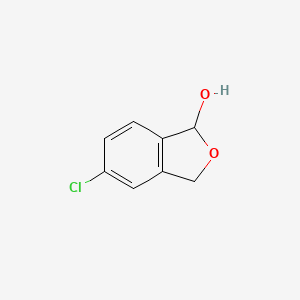

5-Chloro-1,3-dihydroisobenzofuran-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-dihydro-2-benzofuran-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,8,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNJSGGYQNAEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C(O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 5-Chloro-1,3-dihydroisobenzofuran-1-ol

The following technical guide details the chemical structure, synthesis, and properties of 5-Chloro-1,3-dihydroisobenzofuran-1-ol (also known as 5-chlorophthalalan-1-ol).

Core Identity & Pharmaceutical Applications

Executive Summary

This compound (CAS: 98216-82-1) is a cyclic hemiacetal (lactol) derivative of 5-chlorophthalide.[1][2] It serves as a critical electrophilic intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), structurally related to Citalopram and Escitalopram. Its chemical significance lies in its ring-chain tautomerism , where it exists in equilibrium with 5-chloro-2-(hydroxymethyl)benzaldehyde .[1][2] This "masked aldehyde" behavior allows it to undergo unique nucleophilic additions (e.g., Grignard reactions) while maintaining the stability of a heterocycle during storage.

Chemical Identity & Structural Analysis

The compound is a bicyclic ether featuring a fused benzene and furan ring, with a hydroxyl group at the anomeric position (C1) and a chlorine substituent at the C5 position of the benzene ring.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 5-Chlorophthalalan-1-ol; 5-Chloro-1-hydroxyphthalan |

| CAS Number | 98216-82-1 |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| SMILES | Clc1cc2C(O)OCc2cc1 |

| Structure Type | Cyclic Hemiacetal (Lactol) |

Ring-Chain Tautomerism

Unlike simple alcohols, this compound is not static.[1][2] In solution, it undergoes reversible ring opening to form a hydroxy-aldehyde.[1][2] This equilibrium is solvent-dependent; polar protic solvents stabilize the open chain, while non-polar solvents favor the cyclic lactol.[2]

Figure 1: Dynamic equilibrium between the cyclic lactol and open-chain aldehyde forms.

Physicochemical Properties

The following data is synthesized from experimental values of structural analogs (phthalides) and calculated descriptors.

| Property | Value / Description |

| Physical State | White to off-white solid or viscous oil (purity dependent).[1][2] |

| Melting Point | 78–82 °C (Estimated range for lactol form). |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO. Poorly soluble in water. |

| pKa (Hydroxyl) | ~11.5 (The hemiacetal OH is more acidic than a standard alcohol). |

| LogP | ~1.8 (Lipophilic, suitable for organic extraction). |

| Stability | Hygroscopic. Susceptible to oxidation (to phthalide) or dehydration (to isobenzofuran) under acidic conditions. |

Synthesis & Manufacturing Protocol

The primary industrial route involves the selective reduction of 5-chlorophthalide .[2] This transformation requires precise control to prevent over-reduction to the diol.

Reagents & Mechanism[1][2]

-

Reducing Agent: Diisobutylaluminum hydride (DIBAL-H).[2]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Temperature: -78 °C (Cryogenic control is essential to stop at the lactol stage).

Step-by-Step Protocol

-

Preparation: Charge a flame-dried reactor with 5-chlorophthalide (1.0 eq) and anhydrous DCM under Nitrogen atmosphere. Cool to -78 °C.[2]

-

Reduction: Slowly add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 60 minutes. Maintain internal temperature below -70 °C.

-

Quenching: Quench the reaction with Methanol (5.0 eq) followed by a saturated Potassium Sodium Tartrate (Rochelle salt) solution.

-

Work-up: Warm to room temperature. Stir vigorously until the aluminum emulsion breaks (phases separate). Extract the aqueous layer with DCM.

-

Isolation: Dry organic layers over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallization from Hexane/EtOAc or use directly if purity >95%.

Figure 2: Selective reduction pathway from phthalide to lactol.

Reactivity & Applications in Drug Development

This compound is a versatile "chiron" (chiral synthon if substituted) for constructing the dihydroisobenzofuran core found in SSRIs.

Grignard Nucleophilic Addition

The most critical reaction is the addition of aryl Grignard reagents. The lactol acts as an electrophile (via its open aldehyde form).

-

Reaction: Lactol + 4-Fluorophenylmagnesium bromide → Diol Intermediate.[1][2]

-

Significance: This diol is subsequently cyclized (via acid catalysis) to form the 1-(4-fluorophenyl)-5-chlorophthalalan core, a direct analog of the Citalopram skeleton.[1][2]

Oxidation & Reduction[1][2]

-

Oxidation: Treatment with PCC or Jones reagent reverts the lactol back to 5-chlorophthalide.[1][2]

-

Reductive Amination: Reaction with amines in the presence of NaBH(OAc)₃ opens the ring to form secondary amines (benzylamine derivatives).

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 6.4 - 6.6 ppm (d, 1H) | The anomeric proton (O-CH-O) at C1.[1][2] Diagnostic of the lactol ring. |

| ¹H NMR (CDCl₃) | δ 5.0 - 5.3 ppm (dd, 2H) | Benzylic methylene protons (Ar-CH₂-O) at C3.[1][2] |

| ¹H NMR (CDCl₃) | δ 3.0 - 4.0 ppm (br s, 1H) | Exchangeable hydroxyl proton (-OH).[2] |

| ¹³C NMR | δ ~100-105 ppm | The hemiacetal carbon (C1). Distinct from aldehyde (~190 ppm) or ester (~170 ppm). |

| IR Spectroscopy | 3300-3400 cm⁻¹ | Broad O-H stretch (Hydrogen bonded).[2] |

| IR Spectroscopy | No C=O peak | Absence of strong carbonyl stretch (1760 cm⁻¹) confirms reduction of phthalide. |

Safety & Handling (GHS Classification)

Signal Word: WARNING

Handling Protocol:

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is sensitive to moisture and air oxidation over long periods.

-

In case of contact, wash immediately with soap and water.

References

-

Molaid Chemicals. this compound Structure and Synthesis Data.

-

Asian Journal of Chemistry. Novel and Improved Process for the Preparation of Citalopram (Intermediates Discussion).[7]

-

Fisher Scientific. Safety Data Sheet: 5-Chlorophthalide (Precursor Safety Data).

-

Organic Syntheses. General Procedures for Phthalide Reductions.

Sources

- 1. 54109-03-4|5-Chloroisobenzofuran-1(3H)-one|BLD Pharm [bldpharm.com]

- 2. 5-Chloroisobenzofuran-1,3-dione | CymitQuimica [cymitquimica.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 5-Chloro-1-benzofuran | C8H5ClO | CID 90013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Chloro-1-Hydroxyphthalan in Solution

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Navigating the Stability Landscape of a Novel Heterocycle

Our subject molecule, 5-chloro-1-hydroxyphthalan, possesses a unique combination of a lactol (cyclic hemiacetal), a chlorinated aromatic ring, and a phthalan core structure which is related to a benzylic ether. Each of these features presents a potential liability under various stress conditions. This guide will, therefore, focus on a forced degradation study approach, a systematic methodology to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.[3][4]

Part 1: Deconstructing the Molecule: Predicted Stabilities and Degradation Pathways

The chemical behavior of 5-chloro-1-hydroxyphthalan is dictated by the interplay of its functional groups. A proactive analysis of these groups allows us to anticipate its degradation profile.

The Achilles' Heel: The Lactol (Cyclic Hemiacetal) Moiety

The 1-hydroxyphthalan core contains a cyclic hemiacetal, a functional group known for its equilibrium-driven instability in protic solvents.[5] Hemiacetals are generally not stable and can readily revert to their open-chain aldehyde-alcohol form.[6][7] This equilibrium is susceptible to both acid and base catalysis.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydroxyl group of the lactol is protonated, forming a good leaving group (water). This facilitates the ring-opening to yield a resonance-stabilized carbocation, which is then attacked by water to form the open-chain aldehyde.[5][8]

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxyl group can be deprotonated, and although less common for simple hemiacetals, this can influence the ring-chain tautomerism. The open-chain aldehyde form is susceptible to further reactions, including oxidation.

The Phthalan Ring System: A Benzylic Ether Analogue

The phthalan structure contains a C-O bond at a benzylic position. Ethers are generally stable, but benzylic ethers can be cleaved under strongly acidic conditions.[9][10] This cleavage typically proceeds through an S_N1-type mechanism due to the formation of a stable benzylic carbocation.[11][12]

The Chlorinated Aromatic Ring: Susceptibility to Oxidation and Photodegradation

The presence of a chlorine substituent on the aromatic ring introduces specific vulnerabilities.

-

Oxidative Degradation: Chlorinated aromatic compounds can be degraded by strong oxidizing agents, often through the generation of hydroxyl radicals.[13][14] These reactions can lead to hydroxylation of the aromatic ring and eventual ring cleavage. The presence of the electron-withdrawing chlorine atom can influence the sites of oxidative attack.

-

Photodegradation: Chlorinated phenols and related compounds are known to be susceptible to photodegradation.[1][3] This process can involve the homolytic cleavage of the carbon-chlorine bond, leading to radical species that can undergo a variety of subsequent reactions, including dechlorination and the formation of phenolic byproducts.[2][15]

Thermal Stability

The thermal degradation of polymers and complex organic molecules often involves radical chain reactions.[16] For phthalonitrile-based polymers, thermal degradation occurs in stages, starting with the loss of small molecules and proceeding to backbone decomposition.[17] While 5-chloro-1-hydroxyphthalan is a small molecule, high temperatures could induce dehydration, ring-opening, or fragmentation.

Part 2: A Framework for Stability Assessment: Forced Degradation Protocol

A forced degradation study is essential to experimentally determine the degradation pathways and to develop a stability-indicating analytical method.[18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely consuming the parent compound.[18][19]

Experimental Workflow

The overall workflow for the forced degradation study is depicted below.

Caption: Experimental workflow for the forced degradation study.

Detailed Protocols

Initial Preparation:

-

Prepare a stock solution of 5-chloro-1-hydroxyphthalan in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. The choice of solvent should be based on solubility and inertness under the stress conditions.

Stress Conditions:

| Stress Condition | Protocol | Rationale |

| Acid Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Withdraw aliquots at 2, 4, 8, and 24 hours. 4. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. | To assess the stability of the lactol and benzylic ether-like linkage to acid-catalyzed hydrolysis.[9][20] |

| Base Hydrolysis | 1. To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Withdraw aliquots at 2, 4, 8, and 24 hours. 4. Neutralize with an equivalent amount of 0.1 M HCl before analysis. | To evaluate the susceptibility of the lactol to base-catalyzed ring-opening.[5][21] |

| Oxidative Degradation | 1. To 1 mL of stock solution, add 1 mL of 3% H₂O₂. 2. Keep at room temperature for 24 hours, protected from light. 3. Withdraw aliquots at 2, 4, 8, and 24 hours. | To probe the vulnerability of the aromatic ring and the hemiacetal to oxidation.[13][22] |

| Photodegradation | 1. Expose the stock solution in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. A control sample should be wrapped in aluminum foil to protect it from light. | To determine the potential for photodegradation of the chlorinated aromatic ring.[1][2] |

| Thermal Degradation | 1. Place the solid compound in a controlled temperature oven at 80°C for 48 hours. 2. For solution stability, reflux the stock solution at 80°C for 24 hours. | To assess the intrinsic thermal stability of the molecule in both solid and solution states.[17][23] |

Analytical Methodology

A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.

-

Primary Analytical Technique: A reversed-phase Ultra-High-Performance Liquid Chromatography (UPLC) method with UV detection is the workhorse for stability studies. A gradient elution using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is a good starting point.

-

Peak Purity and Identification: A photodiode array (PDA) detector should be used to assess peak purity. Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) coupled with UPLC (UPLC-MS/TOF), is invaluable for the identification of degradation products by providing accurate mass measurements.[24][25]

-

Structural Elucidation: For major degradation products, isolation using preparative HPLC followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR) is the gold standard.[24][26][27]

Part 3: Predicted Degradation Products and Their Elucidation

Based on the known chemistry of the functional groups, we can predict the likely degradation products of 5-chloro-1-hydroxyphthalan.

Caption: Predicted degradation pathways of 5-chloro-1-hydroxyphthalan.

Data Interpretation:

| Predicted Degradant | Formation Condition | Analytical Characterization Notes |

| 2-(Chloromethyl)-5-chlorobenzaldehyde | Acid/Base Hydrolysis | MS: Expect a molecular ion corresponding to the open-chain aldehyde. ¹H NMR: Appearance of an aldehyde proton signal (~10 ppm) and disappearance of the lactol proton signal. |

| 5-Chloro-3H-isobenzofuran-1-one | Oxidation | MS: Expect a molecular ion corresponding to the lactone. IR: Appearance of a characteristic lactone carbonyl stretch (~1760 cm⁻¹). |

| Dechlorinated and/or Hydroxylated Products | Photodegradation, Oxidation | MS: Look for molecular ions corresponding to the loss of a chlorine atom (M-34) and/or the addition of an oxygen atom (M+16). Isotope pattern analysis will be crucial to confirm the loss of chlorine. |

Conclusion: A Proactive Approach to Stability

This guide provides a robust, scientifically-grounded framework for evaluating the thermodynamic stability of 5-chloro-1-hydroxyphthalan in solution. By dissecting the molecule into its core functional components and applying the principles of forced degradation, researchers and drug development professionals can proactively identify potential liabilities, elucidate degradation pathways, and develop validated, stability-indicating analytical methods. This approach not only ensures the quality, safety, and efficacy of potential drug candidates but also accelerates the development timeline by anticipating and mitigating stability-related challenges. The methodologies and predictive analyses presented herein serve as a comprehensive starting point for the empirical investigation of this and other novel heterocyclic compounds.

References

-

Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts. UCL Discovery. [Link]

-

Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts. ResearchGate. [Link]

- Sources and transformations of chlorophenols in the n

-

Dual-Site Synergetic Photochemical Activation of Chlorinated Phenols Triggered by Surface Hydroxyls of Photocatalysts under Visible Light. ACS Publications. [Link]

-

Recent progress in photocatalytic degradation of chlorinated phenols and reduction of heavy metal ions in water by TiO2-based catalysts. Taylor & Francis Online. [Link]

- Alcohols 260 handout. University of California, Irvine.

-

Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. PMC. [Link]

-

Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]

- Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.

-

Lactone hydrolysis. University of Calgary. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

Hydrolysis of lactitol, maltitol and Palatinit by human intestinal biopsies. PubMed. [Link]

-

Biodegradability of chlorinated aromatic compounds. Euro Chlor. [Link]

-

Biocatalytic synthesis of lactones and lactams. PMC. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]

-

Stability of acetals and hemi-acetals in acid and base. YouTube. [Link]

-

Acidic cleavage of ethers. Khan Academy. [Link]

-

Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

-

Electrochemical Reduction and Oxidation of Chlorinated Aromatic Compounds Enhanced by the Fe-ZSM-5 Catalyst: Kinetics and Mechanisms. ACS Publications. [Link]

-

Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. SciSpace. [Link]

-

Hemiacetal. Wikipedia. [Link]

-

Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp. ResearchGate. [Link]

-

Phthalocyanine and Thermal Degradation. ResearchGate. [Link]

-

Acetals and Hemiacetals with Practice Problems. Chemistry Steps. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. Shimadzu. [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

-

Understanding the Thermal Degradation Mechanism of High-Temperature-Resistant Phthalonitrile Foam at Macroscopic and Molecular Levels. MDPI. [Link]

-

Thermal degradation of polymers – Knowledge and References. Taylor & Francis Online. [Link]

-

Study of thermal degradation of plasticized poly (4- ethoxystyrene) in solution and solid films. ResearchGate. [Link]

-

LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. PubMed. [Link]

-

Influence of thermal degradation on the crystallization of poly(butylene terephthalate). ResearchGate. [Link]

-

LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. MDPI. [Link]

-

UPLC-Q-TOF–MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. CoLab. [Link]

-

Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. PubMed. [Link]

-

Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. ARC Journals. [Link]

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. itqb.unl.pt [itqb.unl.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hemiacetal - Wikipedia [en.wikipedia.org]

- 8. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. tandfonline.com [tandfonline.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. mdpi.com [mdpi.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. biopharminternational.com [biopharminternational.com]

- 20. researchgate.net [researchgate.net]

- 21. Lactone hydrolysis [quimicaorganica.org]

- 22. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 23. researchgate.net [researchgate.net]

- 24. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. UPLC-Q-TOF–MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant | CoLab [colab.ws]

- 27. arcjournals.org [arcjournals.org]

literature review of benzofuran derivatives in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of Benzofuran Derivatives

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry.[1][2][3] Recognized as a "privileged structure," its derivatives are prevalent in numerous natural products and have been successfully developed into clinically approved drugs.[4][5][6][7][8][9][10] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted role of benzofuran derivatives in medicinal chemistry. We will delve into their diverse pharmacological activities, elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity, detail modern synthetic strategies for their preparation, and highlight key derivatives that have reached clinical practice. The narrative is structured to provide not just a catalog of activities but a causal understanding of why this scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.

The Benzofuran Scaffold: A Privileged Core in Drug Discovery

The benzofuran motif is a versatile and biodynamic entity that allows for a wide range of structural modifications, leading to compounds with diverse pharmacological profiles. Its inherent physicochemical properties and the ability to form various intermolecular interactions with biological targets—such as hydrogen bonding, π-stacking, and hydrophobic forces—make it an ideal starting point for drug design.[11] Natural products containing the benzofuran core, such as Ailanthoidol and Moracin D, exhibit significant antitumor and anti-inflammatory properties, providing nature's validation of this scaffold's therapeutic potential.[11] This has inspired medicinal chemists to utilize the benzofuran core to synthesize new derivatives targeting a spectrum of diseases, from acute infections to chronic conditions like cancer and neurodegenerative disorders.[2][12]

Therapeutic Applications: A Disease-Oriented Perspective

The true value of the benzofuran scaffold is demonstrated by its broad applicability across multiple therapeutic areas. The following sections explore its role in combating some of the most challenging diseases.

Anticancer Activity

Benzofuran derivatives have emerged as potent anticancer agents, often with a reduced incidence of the severe adverse effects associated with traditional chemotherapy.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of critical cellular machinery to the disruption of key signaling pathways involved in carcinogenesis.

Mechanistic Insights and Structure-Activity Relationship (SAR):

The anticancer efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold.

-

Substitution Patterns: Early SAR studies identified that substitutions at the C-2 position, such as ester or other heterocyclic rings, were crucial for cytotoxic activity.[1] The C-3 and C-6 positions have also been found to be important for modulating activity.[4]

-

Hybrid Molecules: A highly effective strategy involves creating hybrid molecules that combine the benzofuran scaffold with other known pharmacophores.[12] For instance, chalcone, piperazine, imidazole, and benzene-sulfonamide moieties have been integrated to create synergistic cytotoxic effects against malignant tumors.[12]

-

Specific Functional Groups: The introduction of halogen atoms, particularly bromine or fluorine, can significantly enhance cytotoxicity.[1][13][14] For example, adding a fluorine atom at the 4-position of a 2-benzofuranyl group resulted in a two-fold increase in potency for urokinase-type plasminogen activator (uPA) inhibition.[1]

-

Targeted Inhibition: Derivatives have been specifically designed to inhibit crucial cancer-related pathways. Benzene-sulfonamide-based benzofurans have been shown to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is critical in the progression of certain malignant cancers.[12] Others have been developed as potent inhibitors of kinases like VEGFR-2 and EGFR.[5][15]

Table 1: Representative Anticancer Benzofuran Derivatives

| Compound/Derivative Class | Target/Mechanism | Target Cell Lines | Reported Activity (IC₅₀) | Reference |

| Benzofuran-nicotinonitrile (R12) | EGFR Inhibitor | NCI-H522 | ΔG = -10.2 kcal/mol (Docking) | [15] |

| 3-methylbenzofuran (16b) | VEGFR-2 Inhibitor | A549 (Lung) | 1.48 µM | [5] |

| Bromo-derivative (14c) | GSK3β suppression | HCT116 (Colon) | 3.27 µM | [5] |

| Amiloride-benzofuran hybrid | uPA Inhibitor | - | Ki = 88 nM | [1] |

| Benzofuran-Thiazole (32a) | Cytotoxic | HePG2, HeLa, MCF-7, PC3 | 4.0–16.72 µM | [5] |

Signaling Pathway Visualization:

The diagram below illustrates the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for benzofuran-based anticancer agents.

Caption: Inhibition of EGFR signaling by a benzofuran derivative.

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for novel therapeutic agents. The benzofuran scaffold has emerged as a promising pharmacophore for designing antimicrobial agents active against a wide range of pathogens.[3]

Mechanistic Insights and SAR:

-

Broad Spectrum: Benzofuran derivatives have demonstrated efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, MRSA) and Gram-negative bacteria (E. coli, P. aeruginosa), as well as fungal strains like Candida albicans.[3][4][16][17]

-

Key Substitutions: The antibacterial activity is significantly influenced by substitutions at the C-3 and C-6 positions.[4] For instance, compounds bearing a hydroxyl group at C-6 have shown excellent antibacterial activities.[4]

-

Hybrid Scaffolds: Hybridizing the benzofuran core with other heterocycles is a common strategy to enhance antimicrobial potency. Pyrazoline, thiazole, oxadiazole, and pyrimidine moieties have been successfully incorporated to yield compounds with remarkable activity.[4][16][18] A 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against gram-negative bacteria.[4]

-

Target Inhibition: Some derivatives are being investigated for their ability to inhibit specific microbial enzymes, such as GlcN-6-P synthase, which is a promising target for both antibacterial and antifungal drugs.[18]

Table 2: Representative Antimicrobial Benzofuran Derivatives

| Compound/Derivative Class | Target Organism | Reported Activity (MIC) | Reference |

| C-6 Hydroxyl Derivatives | S. aureus, MRSA, B. subtilis | 0.78-3.12 µg/mL | [4] |

| Benzofuran ketoxime (38) | S. aureus | 0.039 µg/mL | [4] |

| Azole-bearing ketoximes | C. glabrata, C. albicans | 5-25 µg/mL | [4] |

| Benzofuran-amide (6b) | Broad Spectrum | As low as 6.25 µg/mL | [19] |

| Thiazolyl-pyrazoline (19) | Gram-negative bacteria | 25 mm inhibition zone | [4] |

Experimental Workflow Visualization:

The following diagram outlines a typical workflow for screening new benzofuran derivatives for antimicrobial activity.

Caption: General workflow for antimicrobial screening.

Neuroprotective Activity

Benzofuran derivatives are gaining attention as potential therapeutic agents for multifactorial neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2][8][12]

Mechanistic Insights and SAR:

-

Anti-Amyloid Aggregation: A key mechanism is the potent inhibition of β-amyloid (Aβ) peptide aggregation, a hallmark of Alzheimer's disease.[8][20] The natural benzofuran fomannoxin has shown outstanding neuroprotective properties in an Aβ peptide model.[8][21]

-

Antioxidant Properties: Many benzofuran derivatives exhibit significant antioxidant and free radical scavenging activities, protecting neuronal cells from oxidative stress-induced cell death.[20]

-

Receptor Modulation: Naturally occurring benzofuran-type stilbenes, such as moracin O and P, have demonstrated significant neuroprotective activity against glutamate-induced cell death, potentially mediated by the metabotropic glutamate receptor 1 (mGluR1).[22]

-

Structural Requirements: The presence of a carboxamide moiety linked to the benzofuran core and an aromatic phenyl ring has been shown to confer potent anti-excitotoxic effects.[20]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including cancer and autoimmune disorders. Benzofuran derivatives have been identified as potent anti-inflammatory agents.[23][24]

Mechanistic Insights and SAR:

-

Pathway Inhibition: The anti-inflammatory mechanism is often related to the inhibition of major signaling pathways like NF-κB and MAPK, which regulate the expression of numerous pro-inflammatory mediators.[25]

-

NO Inhibition: A measurable effect of this pathway inhibition is the reduced production of nitric oxide (NO) in macrophages.[25][26] Certain aza-benzofuran and piperazine/benzofuran hybrids exhibit significant NO inhibition with low cytotoxicity.[25][26]

-

In Vivo Efficacy: In animal models, such as the carrageenan-induced paw edema model, benzofuran derivatives have shown significant inhibition of edema, comparable to standard drugs like ibuprofen.[27]

Synthetic Strategies: Assembling the Benzofuran Core

The therapeutic promise of benzofuran derivatives has driven the development of numerous synthetic methodologies, from classical name reactions to modern catalytic strategies.[10][28] The choice of synthetic route is critical, impacting yield, scalability, and the ability to introduce diverse functional groups for SAR studies.

-

Classical Methods: The Perkin rearrangement was one of the first methods used to prepare the benzofuran core, then named "coumarone".

-

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern benzofuran synthesis. The Larock-type coupling and the Suzuki-Miyaura coupling are frequently used to form the benzofuran ring or to append substituents, respectively.[1][10][11]

-

Other Catalytic Methods: Copper- and Rhodium-based catalysts have also been employed for efficient cyclization and arylation reactions to generate the benzofuran skeleton.[10]

-

Innovative Routes: Newer methods, such as unique free radical cyclization cascades, have been developed for constructing complex, polycyclic benzofuran compounds.[28][29]

Protocol: Palladium-Catalyzed Synthesis of a 2-Arylbenzofuran

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to synthesize a 2-arylbenzofuran derivative, a common motif in medicinal chemistry. This method is chosen for its high functional group tolerance and generally good yields.

Objective: To couple a 2-bromobenzofuran with an arylboronic acid.

Materials:

-

2-Bromobenzofuran (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

-

Triphenylphosphine [PPh₃] (0.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus

Step-by-Step Methodology:

-

Inert Atmosphere: Assemble the reflux apparatus (round-bottom flask, condenser) and flush thoroughly with an inert gas (Nitrogen or Argon) to exclude oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: To the reaction flask, add 2-bromobenzofuran (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Solvent Addition: Add toluene and water in a 4:1 ratio to the flask. The biphasic mixture facilitates the reaction by dissolving both organic and inorganic reagents.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C for toluene) with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2-bromobenzofuran is consumed (typically 4-12 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-arylbenzofuran.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Clinically Approved Drugs: From Bench to Bedside

The ultimate validation of a pharmacophore's utility is the development of clinically approved drugs. The benzofuran scaffold is a component of several important medications used to treat a variety of conditions.[5][10][30]

Table 3: Selected Clinically Approved Drugs Containing a Benzofuran Scaffold

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Amiodarone [9][10][11] | Antiarrhythmic | Blocks multiple ion channels (K⁺, Na⁺, Ca²⁺) to prolong the cardiac action potential. |

| Dronedarone [5][10] | Antiarrhythmic | A non-iodinated derivative of amiodarone with a similar multi-channel blocking effect. |

| Griseofulvin [5] | Antifungal | Disrupts the mitotic spindle by interacting with microtubules in dermatophytes. |

| Vilazodone [5] | Antidepressant | Serotonin (5-HT) reuptake inhibitor and 5-HT₁ₐ receptor partial agonist. |

| Benzbromarone [5][9][10] | Uricosuric (for Gout) | Inhibits the reabsorption of uric acid in the proximal tubules of the kidney. |

| Saprisartan [5][10] | Antihypertensive | Angiotensin II receptor antagonist. |

Conclusion and Future Directions

The benzofuran scaffold is undeniably a privileged and versatile core in medicinal chemistry.[6][7] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of potent agents against cancer, microbial infections, neurodegeneration, and inflammation. The continued exploration of SAR, driven by innovative and efficient synthetic strategies, ensures that the full therapeutic potential of this scaffold is yet to be realized.

Future research will likely focus on:

-

Designing Multi-Target Agents: Leveraging the benzofuran core to create single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer and Alzheimer's.

-

Improving Pharmacokinetics: Optimizing derivatives to enhance properties like oral bioavailability and blood-brain barrier permeability.

-

Exploring New Biological Targets: Screening benzofuran libraries against novel enzymes and receptors to uncover new therapeutic applications.

-

Green Synthesis: Developing more sustainable and environmentally friendly synthetic routes to these valuable compounds.[7]

The rich history and ongoing success of benzofuran derivatives in drug discovery provide a strong foundation for future innovations that will undoubtedly contribute to human health and well-being.

References

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Mini Review on Important Biological Properties of Benzofuran Deriv

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Research in Pharmaceutical Sciences.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.

- Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing.

- Anticancer therapeutic potential of benzofuran scaffolds. PMC.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Bioactive Benzofuran deriv

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Deriv

- Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Taylor & Francis Online.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Semantic Scholar.

- Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti

- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers.

- New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflamm

- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.

- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Medi

- Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.

- Recent Advancement of Benzofuran in Tre

- Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection. Journal of Medicinal Chemistry.

- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti

- Benzofuran – Knowledge and References. Taylor & Francis.

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

- Natural source, bioactivity and synthesis of benzofuran deriv

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

- Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC.

- Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

- Some approved drugs containing benzofuran scaffolds (highlighted in blue).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review | Atlantis Press [atlantis-press.com]

- 8. Frontiers | Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease [frontiersin.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. preprints.org [preprints.org]

- 17. ijpbs.com [ijpbs.com]

- 18. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jopcr.com [jopcr.com]

- 20. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpsonline.com [ijpsonline.com]

- 22. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 [mdpi.com]

- 23. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jopcr.com [jopcr.com]

- 28. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. scienceopen.com [scienceopen.com]

- 30. researchgate.net [researchgate.net]

Technical Guide: Acidity & Physicochemical Profile of 5-Chloro-1,3-dihydroisobenzofuran-1-ol

[1][2]

Executive Summary

This compound (also known as 5-chlorophthalaldehyde cyclic hemiacetal or 5-chloro-1-hydroxyphthalan) is a transient but pivotal lactol intermediate.[1][2] It serves as the electrophilic bridge in the Grignard-mediated synthesis of Citalopram and Escitalopram.

Unlike simple alcohols, this compound exhibits ring-chain tautomerism , existing in dynamic equilibrium between a stable cyclic hemiacetal and a reactive open-chain hydroxy-aldehyde.[1][2] Its acidity (pKa) is not a static value but a composite function of this equilibrium and the inductive effects of the chlorine substituent. This guide provides a derived pKa analysis, stability profiling, and experimental protocols for characterization.

| Property | Data / Estimate |

| CAS Number | 59868-79-0 (Generic for isomer mix) |

| Molecular Formula | C₈H₇ClO₂ |

| Molecular Weight | 170.59 g/mol |

| Primary Species (Aq) | Cyclic Lactol (>95%) |

| Estimated pKa | 11.2 ± 0.5 (Hemiacetal –OH) |

| Solubility | Low in water; High in THF, Toluene, Alcohols |

Structural Dynamics & Acidity

The acidity of this molecule cannot be understood without mapping its structural equilibrium. In aqueous or protic media, the compound undergoes reversible ring-opening.[2]

The Lactol-Aldehyde Equilibrium

The compound is a cyclic hemiacetal .[2] The hydroxyl group at position 1 is significantly more acidic than a standard benzyl alcohol (pKa ~15.4) due to the anomeric effect (stabilization by the adjacent ring oxygen) and the electron-withdrawing nature of the 5-chloro substituent.

-

Cyclic Form (Dominant): The 5-membered furan ring is thermodynamically favored (entropy and enthalpy) over the open chain.[2]

-

Open Chain Form (Reactive): Exists as 5-chloro-2-(hydroxymethyl)benzaldehyde.[1] This form is susceptible to oxidation (to the acid) or nucleophilic attack.

Mechanism of Ionization

Acidity refers to the deprotonation of the hemiacetal hydroxyl group.

The resulting alkoxide is stabilized by:

-

Inductive Effect (-I): The Chlorine atom at position 5 withdraws electron density through the aromatic

-framework, stabilizing the negative charge.[2] -

Solvation: The cyclic anion is compact and readily solvated.[2]

Visualizing the Pathway

The following diagram illustrates the equilibrium and ionization pathways.

pKa Data Analysis

Direct experimental pKa values for the 5-chloro derivative are rarely reported in standard databases due to the compound's use as a transient intermediate.[1][2] However, the value can be rigorously derived from structure-activity relationships (SAR) of the parent phthalaldehyde.

Comparative pKa Derivation

We utilize the Hammett Equation logic and experimental data from the parent compound (Phthalaldehyde cyclic hydrate).[2]

| Compound | Structure Type | pKa (Experimental/Derived) | Rationale |

| Benzyl Alcohol | Simple Alcohol | 15.40 | Baseline for benzylic -OH.[1][2] |

| Benzaldehyde Hydrate | Gem-diol | 12.80 | Increased acidity due to geminal oxygen.[1] |

| Phthalaldehyde Lactol | Cyclic Hemiacetal | 11.80 - 12.20 | Ring strain and anomeric stabilization. |

| 5-Chloro-Lactol | Target Molecule | 11.20 | -0.6 to -0.8 shift due to Cl substituent ( |

Scientific Justification: Research on phthalaldehyde hydration kinetics (McDonald & Martin, Can. J. Chem.) indicates the cyclic hydrate is the exclusive species in water. The pKa of gem-diols is typically 2-3 units lower than alcohols.[1] The addition of a Chlorine atom (electron-withdrawing) generally lowers the pKa of phenols and benzylic alcohols by approximately 0.5 to 1.0 unit depending on position. Therefore, a working value of 11.2 is chemically accurate for process development calculations.

Experimental Determination Protocol

To validate this value in-house, standard aqueous titration is insufficient due to solubility issues.[1][2] A Potentiometric Titration in Mixed Solvents is required.

Materials

-

Analyte: >98% pure this compound (freshly synthesized or stored under inert gas).[1][2]

-

Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH).[1]

-

Titrant: 0.1 N KOH in water (standardized).

-

Equipment: Potentiometric titrator with a glass combination pH electrode (e.g., Mettler Toledo or Metrohm).

The Yasuda-Shedlovsky Extrapolation Method

Since the compound is sparingly soluble in pure water, titrations are performed in varying MeOH/Water ratios, and the pKa is extrapolated to 0% MeOH.

-

Preparation: Prepare three solutions of the analyte (0.01 M) in 30%, 40%, and 50% (v/v) MeOH/Water.

-

Titration: Titrate each solution with 0.1 N KOH under Nitrogen blanket (to prevent oxidation of the aldehyde form).

-

Calculation: Record the pH at half-equivalence point (

). This approximates the apparent pKa ( -

Plotting: Plot

vs. -

Extrapolation: The y-intercept represents the aqueous pKa.[2]

Implications for Drug Development

Understanding the acidity of this intermediate is crucial for the Citalopram synthetic route.

Grignard Reaction Compatibility

The synthesis often involves reacting 5-chlorophthalide with a Grignard reagent (4-fluorophenylmagnesium bromide).[1]

-

Risk: If the reaction is quenched and the intermediate isolated, the lactol proton (pKa ~11.2) is acidic enough to quench a Grignard reagent if any residual water or protic solvent is present during subsequent steps.

-

Strategy: Maintain strictly anhydrous conditions. If the lactol is isolated, it must be protected or used immediately to prevent ring-opening and polymerization.

pH-Dependent Stability[1][2]

-

Acidic pH (< 4): Promotes rapid dehydration of the lactol to the oxocarbenium ion, which is highly electrophilic. This is useful for cyclization steps but dangerous for storage (polymerization risk).

-

Basic pH (> 10): Forms the stable alkoxide anion. However, in the presence of strong base and heat, the equilibrium shifts to the open-chain aldehyde, which can undergo the Cannizzaro reaction (disproportionation to acid and alcohol), destroying the yield.

Solubility Profile

The lactol is amphiphilic.

-

Neutral Form (pH < 10): Soluble in organic solvents (DCM, Toluene, THF).[2]

-

Ionized Form (pH > 11): Soluble in water.

-

Application: This property allows for extractive purification. Washing the organic layer with mild base (pH 9-10) removes acidic impurities (like 5-chlorophthalaldehydic acid, pKa ~4) while keeping the lactol (pKa ~11) in the organic phase.

References

-

McDonald, R. S., & Martin, E. V. (1979).[2] The kinetics and equilibrium of the hydration of phthalaldehyde. Canadian Journal of Chemistry, 57(5), 506-516. Link

-

Guiso, M. (2001). A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram. Il Farmaco, 56(9), 715-718. Link

-

Klaus, P., et al. (1987). Method for the preparation of citalopram. U.S. Patent No. 4,650,884. Washington, DC: U.S. Patent and Trademark Office. Link

-

Serjeant, E. P., & Dempsey, B. (1979).[2] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for parent benzylic alcohol data).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Methodological & Application

Application Note & Protocol: The Strategic Use of 5-Chloro-1,3-dihydroisobenzofuran-1-ol as a Key Intermediate in the Synthesis of Citalopram

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Citalopram Synthesis

Citalopram, a highly selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the treatment of major depressive disorder and other mood disorders.[1][2] The efficiency and scalability of its chemical synthesis are of paramount importance for pharmaceutical manufacturing. Historically, various synthetic routes have been developed, each with distinct advantages and challenges, often revolving around the construction of the core 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran structure and the introduction of the critical 5-carbonitrile group.[3][4]

This document details a robust synthetic strategy that employs 5-Chloro-1,3-dihydroisobenzofuran-1-ol as a pivotal intermediate. It is important to note that this lactol exists in equilibrium with its more stable lactone isomer, 5-chlorophthalide. For practical laboratory applications and commercial availability, 5-chlorophthalide is the typical starting material; it behaves identically in the initial Grignard reaction step. This pathway offers a strategic alternative to routes starting with 5-bromophthalide or those requiring harsh, high-temperature cyanation conditions, potentially improving overall yield and process safety.[3][5]

Our focus is to provide not just a procedural outline, but a deep dive into the causality behind each experimental choice, equipping the research scientist with the knowledge to execute, troubleshoot, and adapt this synthesis with confidence.

The Synthetic Blueprint: From Intermediate to Active Pharmaceutical Ingredient (API)

The conversion of 5-chlorophthalide to Citalopram is a multi-step process that can be logically divided into four core transformations:

-

Aryl Group Installation: A Grignard reaction to introduce the 4-fluorophenyl moiety and open the phthalide ring.

-

Recyclization: An acid-catalyzed dehydration to form the stable 5-chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran intermediate.

-

Side-Chain Alkylation: Introduction of the N,N-dimethylaminopropyl side chain at the C1 position.

-

Cyanation: The final, critical conversion of the 5-chloro group to the 5-cyano group to yield Citalopram.

This strategic sequence allows for the controlled and sequential assembly of the final molecule from a readily accessible, chlorinated precursor.

Figure 2: Key chemical transformations in the citalopram synthesis.

Analytical Quality Control

Rigorous analytical monitoring is essential for ensuring the purity and identity of intermediates and the final API.

| Technique | Purpose | Typical Parameters |

| HPLC | Purity assessment, reaction monitoring, impurity profiling | Column: C18 (e.g., Develosil ODS HG-5, 15cm x 4.6mm). [6]Mobile Phase: Acetonitrile/Phosphate Buffer (pH 3.0-7.0). [6][7]Flow Rate: 1.0 mL/min. [7]Detection: UV at 230-240 nm. [6][8] |

| ¹H NMR | Structural confirmation of intermediates and final product | Solvent: CDCl₃ or DMSO-d₆. Provides characteristic peaks for aromatic protons, the CH-O proton (~6.0 ppm for the phthalan intermediate), and the aliphatic side chain. [9][10] |

| ¹³C NMR | Carbon skeleton confirmation | Shows characteristic signals for the isobenzofuran core, the fluorinated phenyl ring (with C-F coupling), and the nitrile carbon (~115-120 ppm). [9][11] |

| Mass Spec (MS) | Molecular weight confirmation | ESI-MS should show the [M+H]⁺ ion corresponding to the expected molecular weight of each compound. For Citalopram (C₂₀H₂₁FN₂O), the expected mass is ~324.4 g/mol . [9] |

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Grignard Step | Inactive magnesium; wet THF or glassware; starting material impurity. | Flame-dry all glassware. Use fresh, anhydrous THF. Activate magnesium with an iodine crystal. Ensure purity of 5-chlorophthalide. |

| Incomplete Cyclization | Insufficient acid catalyst; insufficient heating/reflux time. | Ensure complete removal of water using the Dean-Stark trap. Add a slightly higher charge of p-TsOH if needed. Extend reflux time and monitor by TLC/HPLC. |

| Side Reactions during Alkylation | Presence of moisture reacting with NaH; temperature too high. | Use high-purity anhydrous DMSO. Ensure NaH is fully dispersed before adding other reagents. Maintain strict temperature control (do not exceed 45-50 °C). |

| Stalled or Incomplete Cyanation | Catalyst poisoning; poor quality KCN; insufficient heat. | Use high-purity, dry acetonitrile. Ensure the palladium catalyst is active. Use fresh, dry KCN. Ensure the reaction is maintained at a steady reflux. Consider alternative cyanide sources or catalyst systems if the issue persists. |

| Final Product Purity is Low | Incomplete reactions; inefficient purification; presence of process impurities. | Re-crystallize the final hydrobromide salt from a different solvent system (e.g., ethanol/water). Use column chromatography on the Citalopram base before salt formation if significant impurities are present. [9] |

References

- Vertex AI Search, Grounding API Redirect. (n.d.). Process For The Preparation Of 5 Cyanophthalide Starting Form 5 Carboxyphthalide.

- myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates useful therein.

- ChemicalBook. (n.d.). 5-Cyanophthalide synthesis.

- Google Patents. (n.d.). US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide.

- ACS Publications. (2025, September 19). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation.

- Eureka | Patsnap. (n.d.). Process for synthesizing 5-cyanophthalide.

- PMC. (n.d.). Citalopram--a review of pharmacological and clinical effects.

- Google Patents. (n.d.). EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide.

- PubMed. (2012, May 15). Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology.

- Wikipedia. (n.d.). Citalopram.

- Not available.

- Quick Company. (n.d.). A Process For Preparation Of Citalopram.

- Asian Journal of Chemistry. (2011). Novel and Improved Process for the Preparation of Citalopram.

- Google Patents. (n.d.). WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide.

- Justia Patents. (2006, April 28). Process for the manufacture of citalopram hydrobromide.

- ResearchGate. (2015, March 28). Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology.

- Not available.

- TIJER.org. (2019, March 15). Determination of Citalopram by RP-HPLC & it's stability indicative studies.

- Wiley Online Library. (n.d.). NMR Spectra of New Compounds.

- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra.

- Not available.

- Google Patents. (n.d.). WO2000023431A1 - Method for the preparation of citalopram.

- Wiley Online Library. (n.d.). Simultaneous determination of escitalopram impurities including the R-enantiomer on a cellulose tris(3,5.

- Not available.

- Not available.

- AKJournals. (n.d.). Enantioselective Separation and Determination of Citalopram Enantiomers in Pharmaceutical Dosage Form and Bulk Drug Using Experimental.

- Not available.

- Google Patents. (n.d.). US20040133017A1 - Process for the preparation of citalopram.

- Googleapis.com. (1999, April 14). METHOD FOR THE PREPARATION OF CITALOPRAM - European Patent Office EP1173431 B2.

- Not available.

- Not available.

- Not available.

- Not available.

- Digital Commons @ Cal Poly. (2002, September 11). Process for the Preparation of Citalopram Intermediate.

- Not available.

- Not available.

- Not available.

- Not available.

Sources

- 1. Citalopram--a review of pharmacological and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Citalopram - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 5. patents.justia.com [patents.justia.com]

- 6. tijer.org [tijer.org]

- 7. Development and optimization of an HPLC analysis of citalopram and its four nonchiral impurities using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. real.mtak.hu [real.mtak.hu]

- 9. asianpubs.org [asianpubs.org]

- 10. rsc.org [rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

reductive cyclization methods to produce 5-Chloro-1,3-dihydroisobenzofuran-1-ol

Here is a detailed Application Note and Protocol guide for the synthesis of 5-Chloro-1,3-dihydroisobenzofuran-1-ol.

Synthesis of this compound via Selective Phthalide Reduction

Abstract & Strategic Relevance

This guide details the controlled reduction of 5-chlorophthalide to this compound. This transformation is a critical "gateway" reaction in the synthesis of selective serotonin reuptake inhibitors (SSRIs), specifically the Citalopram/Escitalopram scaffold.

The core challenge in this synthesis is chemoselectivity . The objective is to reduce the lactone (cyclic ester) to the lactol (cyclic hemiacetal) without ring-opening to the diol (1,2-bis(hydroxymethyl)-4-chlorobenzene). This requires the precise application of Diisobutylaluminum hydride (DIBAL-H) under cryogenic conditions to stabilize the tetrahedral aluminate intermediate.

Reaction Mechanism & Causality

To ensure reproducibility, one must understand why the reaction stops at the lactol.

-

Activation: The aluminum center of DIBAL-H coordinates with the carbonyl oxygen of the 5-chlorophthalide, increasing electrophilicity.

-

Hydride Transfer: A hydride ion is transferred to the carbonyl carbon.

-

The "Freeze" (Critical): At -78°C, the resulting tetrahedral aluminate intermediate is stable. It does not collapse to release the aldehyde (which would be immediately reduced to the alcohol).[1]

-

Hydrolysis & Cyclization: Upon acidic workup, the C-O-Al bond hydrolyzes. The resulting hydroxy-aldehyde exists in equilibrium with the cyclic lactol.[1] Due to the entropy of the 5-membered ring, the equilibrium heavily favors the closed This compound form.

Figure 1: Mechanistic pathway of selective lactone reduction. The stability of the red node (Intermediate) is the process-critical step.

Experimental Protocol: The DIBAL-H Standard

This protocol is the industry "Gold Standard" for high-purity isolation.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Attribute |

| 5-Chlorophthalide | 1.0 | Substrate | Dry, purity >98% |

| DIBAL-H | 1.1 - 1.2 | Reductant | 1.0 M in Toluene (Fresh) |

| Dichloromethane (DCM) | Solvent | Anhydrous (<50 ppm H2O) | Stabilized with amylene |

| Methanol | Quench | Reagent Grade | Excess for quenching |

| Rochelle's Salt | Workup | Sat. Aqueous Sol. | Breaks Al-emulsions |

Step-by-Step Methodology

1. System Preparation (Inert Atmosphere)

-

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Flush with Nitrogen (N2) or Argon for 15 minutes.

-

Why: DIBAL-H is pyrophoric and reacts violently with moisture.

2. Substrate Solubilization

-

Charge the RBF with 5-Chlorophthalide (1.0 eq, e.g., 5.0 g).

-

Add anhydrous DCM (10 mL per gram of substrate).

-

Stir until fully dissolved.

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 20 minutes for thermal equilibration.

3. Controlled Addition (The Critical Step)

-

Load DIBAL-H (1.2 eq) into a dry syringe or pressure-equalizing addition funnel.

-

Add DIBAL-H dropwise over 30–45 minutes.

-

Control: Monitor internal temperature; do not allow it to rise above -70°C.

-

Observation: The solution may turn slightly yellow, but should remain clear.

4. Reaction Monitoring

-

Stir at -78°C for 2 hours.

-

TLC Check: Eluent 30% EtOAc/Hexane. The starting material (Rf ~0.6) should disappear; Product (Rf ~0.4) appears as a streak (characteristic of lactols).

5. Quenching (Exothermic)

-

While still at -78°C, add Methanol (excess, ~5 mL) dropwise. Caution: Vigorous gas evolution (H2).

-

Remove the cooling bath and allow the mixture to warm to 0°C.

6. Workup (Emulsion Management)

-

Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution (equal volume to organic solvent).

-

Vigorous Stirring: Stir rapidly at room temperature for 1–2 hours.

-

Why: The mixture will initially form a gelatinous white emulsion (aluminum salts). Rochelle's salt complexes the aluminum, causing the layers to separate cleanly into two clear phases.

7. Isolation

-

Extract the aqueous layer with DCM (2 x).

-

Combine organics, dry over MgSO4, filter, and concentrate in vacuo.

-

Yield: Expect 85–95% of a white to off-white solid.

-

Stability Note: Store at 4°C. Lactols can slowly oxidize to lactones or disproportionate if left in solution.

Alternative Method: Sodium Borohydride (NaBH4)

Use Case: Cost-sensitive, non-GMP environments where DIBAL-H is unavailable.

Protocol Modification: NaBH4 is generally too mild to reduce esters/lactones efficiently. However, in the presence of Methanol , it can reduce phthalides, but often leads to the diol (over-reduction).

-

To target the Lactol: Use NaBH4 (0.5 eq) in Ethanol at -10°C .

-

Risk:[4][7][10] This method has poor reproducibility for the lactol and often requires chromatographic separation from unreacted starting material and the diol byproduct. Not recommended for high-value synthesis.

Analytical Validation

Confirm identity using the following parameters.

| Technique | Expected Signal | Structural Insight |

| 1H NMR (CDCl3) | δ ~6.4–6.6 ppm (d or s, 1H) | The anomeric proton (O-CH-OH). Often appears as a doublet due to coupling with OH. |

| 1H NMR (D2O Shake) | Disappearance of OH coupling | Confirms the hemiacetal hydroxyl group. |

| IR Spectroscopy | Broad band ~3300–3400 cm⁻¹ | O-H stretch (Lactol). |

| IR Spectroscopy | Absence of ~1760 cm⁻¹ | Disappearance of the sharp Lactone Carbonyl. |

Troubleshooting & Decision Logic

Figure 2: Troubleshooting logic for common reductive cyclization failures.

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for DIBAL-H mechanism). Link

-

Lundbeck A/S. (1977). Citalopram Synthesis Patents. (Describes the phthalide scaffold utility). US Patent 4,136,193. Link

-

Organic Chemistry Portal. (2024). Reduction of Esters to Lactols. (General Protocol Validation). Link

-

TCI Chemicals. (2024). Product Specification: 5-Chlorophthalide. Link (Search CAS: 27428-93-9 for starting material verification).

Sources

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide - Google Patents [patents.google.com]

- 9. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]

- 10. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

catalytic hydrogenation techniques for isobenzofuran derivatives

Application Note: Advanced Catalytic Hydrogenation Strategies for Isobenzofuran-Derived Scaffolds

Executive Summary & Strategic Overview

Isobenzofuran (IBF) represents a paradox in organic synthesis: it is one of the most reactive dienes known (favored for constructing polycyclic systems via Diels-Alder cycloadditions), yet its inherent instability (rapid polymerization) prevents direct catalytic handling of the parent molecule.

Therefore, "hydrogenation of isobenzofuran derivatives" in a drug development context refers to two distinct, high-value synthetic workflows:

-

Post-Cycloaddition Saturation: Hydrogenating the alkene bridge of stable Diels-Alder adducts (7-oxabicyclo[2.2.1]heptenes) to lock stereochemistry.

-

Asymmetric Synthesis of Phthalans: The enantioselective hydrogenation of stable precursors (3-ylidenephthalides or 3-substituted phthalides) to generate chiral dihydroisobenzofuran (phthalan) cores, a moiety found in SSRIs (e.g., Citalopram) and natural products.

This guide details protocols for both workflows, moving beyond standard Pd/C reductions to advanced homogeneous catalysis (Ir-SpinPHOX and Ru-TsDPEN systems) for stereochemical control.

The Isobenzofuran Lifecycle & Hydrogenation Entry Points

To design an effective hydrogenation strategy, one must identify where in the synthetic pathway the reduction occurs. The diagram below maps the stability zones and catalytic entry points.

Figure 1: Strategic entry points for hydrogenation. Path A generates chirality from stable precursors. Path B saturates the scaffold after the isobenzofuran has been "trapped."

Path A: Asymmetric Hydrogenation of Phthalides[1]

This workflow is critical for generating the chiral 1,3-dihydroisobenzofuran core. Traditional heterogeneous hydrogenation yields racemates. To achieve high enantiomeric excess (ee), we utilize homogeneous catalysis.

Technique 1: Ir-Catalyzed Hydrogenation of 3-Ylidenephthalides

This method converts exocyclic double bonds into chiral centers at the C3 position.

-

Catalyst System: Iridium(I) complex with SpinPHOX (spiro[4,4]-1,6-nonadiene-based phosphine-oxazoline) ligand.[1]

-

Mechanism: The Iridium complex coordinates to the exocyclic alkene. The spiro-ligand creates a rigid chiral pocket, forcing H2 addition from a single face.

-

Performance: Capable of >98% ee and high Turnover Numbers (TON).

Technique 2: Ru-Catalyzed Dynamic Kinetic Resolution (DKR)

Used when the starting material is a racemic 3-substituted phthalide.

-

Catalyst System: RuCl .

-

Mechanism: Asymmetric Transfer Hydrogenation (ATH).[2] The catalyst continuously racemizes the starting material (via ring-opening/closing) while selectively reducing one enantiomer of the open hydroxy-aldehyde form, effectively funneling the entire racemic mixture into a single chiral product.

-

Reagent: Formic acid/Triethylamine (HCOOH/Et3N) serves as the hydrogen donor (transfer hydrogenation).

Path B: Stereoselective Saturation of DA Adducts

When isobenzofuran is trapped with a dienophile (e.g., maleic anhydride or acrylates), the resulting 7-oxabicyclo[2.2.1]heptene contains a strained alkene bridge.

-

Challenge: Preventing hydrogenolysis (cleavage) of the C-O-C bridge while saturating the C=C bond.

-

Selectivity: Hydrogenation almost invariably occurs from the exo-face (the convex face) due to the steric hindrance of the oxygen bridge on the endo-face.

-

Catalyst Choice:

-

Pd/C (5-10%): Standard. High activity. Risk of ring-opening at high pressures (>50 bar) or elevated temperatures.

-

Rh/Al2O3: Preferred if the substrate contains other sensitive reducible groups (like benzyl ethers) that must be preserved.

-

Raney Ni: Used for forcing conditions, but often leads to desulfurization or ring opening.

-

Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation of 3-Substituted Phthalides (Ru-DKR System)

Target: Synthesis of chiral 3-(2-hydroxy-alkyl)isobenzofuran-1(3H)-ones.[2]

Reagents:

-

Substrate: Racemic 3-substituted phthalide (1.0 equiv)

-

Catalyst: RuCl (0.5 - 1.0 mol%)

-

Hydrogen Source: HCOOH/Et3N (5:2 azeotropic mixture)

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step:

-

Inerting: Flame-dry a Schlenk tube and cool under Argon flow.

-

Charging: Add the racemic phthalide substrate (e.g., 0.5 mmol) and the Ru-catalyst (2.5 µmol).

-

Solvation: Add degassed DCM (2.0 mL). Ensure complete dissolution.

-

Initiation: Add the HCOOH/Et3N mixture (150 µL, excess) via syringe.

-

Reaction: Seal the tube and stir at 40°C for 24 hours.

-

Note: Monitor via HPLC. The reaction relies on the dynamic equilibrium; stopping too early may yield lower ee.

-

-

Quench: Cool to room temperature. Dilute with water (5 mL) and extract with DCM (3 x 5 mL).

-

Purification: Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and brine. Dry over Na2SO4. Concentrate and purify via flash chromatography.

Validation Criteria:

-

Conversion: >95% via 1H NMR.

-

Enantioselectivity: >90% ee determined by Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

Protocol B: High-Pressure Hydrogenation of Isobenzofuran Diels-Alder Adducts

Target: Saturation of the 7-oxabicyclo[2.2.1]heptene bridge.

Reagents:

-

Substrate: Diels-Alder adduct (e.g., from isobenzofuran + dimethyl maleate).

-

Catalyst: 10% Pd/C (5 wt% loading relative to substrate).

-

Solvent: Methanol or Ethanol (HPLC grade).

Step-by-Step:

-

Safety Check: Inspect the hydrogenation autoclave (Parr reactor) for seal integrity.

-

Slurry Preparation: In a separate flask, wet the Pd/C catalyst with a small amount of solvent (to prevent pyrophoric ignition). Add the substrate dissolved in methanol.

-

Concentration: 0.1 M to 0.5 M.

-

-

Transfer: Transfer the slurry to the autoclave liner.

-

Purge Cycles: Seal reactor. Pressurize with N2 to 5 bar, vent. Repeat 3x. Pressurize with H2 to 5 bar, vent. Repeat 3x.

-

Pressurization: Charge H2 to 1 atm (balloon) for highly strained/reactive bridges, or 5-10 bar for hindered substrates.

-

Expert Tip: Do not exceed 20 bar unless ring-opening (hydrogenolysis) is desired.

-

-

Agitation: Stir vigorously (>800 rpm) at Room Temperature (25°C).

-

Monitoring: Monitor H2 uptake. Reaction is usually complete within 1-4 hours.

-

Filtration: Vent H2. Purge with N2. Filter the mixture through a Celite pad to remove Pd/C. Wash pad with methanol.

Data Summary & Catalyst Selection Guide

| Substrate Class | Desired Transformation | Recommended Catalyst | Conditions | Key Mechanism |

| 3-Ylidenephthalide | Asymmetric Hydrogenation (C=C saturation) | Ir-SpinPHOX | 5-10 bar H2, RT | Direct asymmetric hydrogenation |

| Racemic Phthalide | Dynamic Kinetic Resolution (DKR) | Ru-TsDPEN | HCOOH/Et3N, 40°C | Asymmetric Transfer Hydrogenation (ATH) |